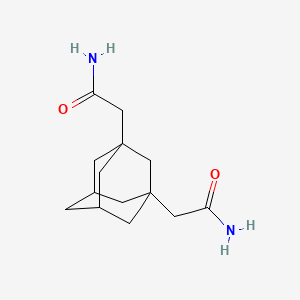

1,3-Adamantanediacetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[3-(2-amino-2-oxoethyl)-1-adamantyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c15-11(17)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(16)18/h9-10H,1-8H2,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXJYESUHDZQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337304 | |

| Record name | 1,3-Adamantanediacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56432-73-6 | |

| Record name | 1,3-Adamantanediacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of 1,3-Adamantanediacetamide

The direct formation of the amide functionalities at the 1 and 3 positions of the adamantane (B196018) core can be achieved through established organic reactions, starting from appropriately functionalized adamantane derivatives.

Reactions Involving Adamantane Derivatives and Acid Chlorides

A common and straightforward method for the synthesis of amides is the acylation of a primary amine with an acid chloride or acid anhydride (B1165640). youtube.comcrunchchemistry.co.uk In the context of this compound, this involves the reaction of 1,3-diaminoadamantane with acetyl chloride or acetic anhydride. The lone pair of electrons on the nitrogen atoms of the diamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. youtube.com

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid or acetic acid byproduct that is formed. This prevents the protonation of the starting amine, which would render it non-nucleophilic. The general reaction mechanism is a nucleophilic acyl substitution. crunchchemistry.co.uk

Reaction Scheme:

Ad(NH₂)₂ + 2 CH₃COCl → Ad(NHCOCH₃)₂ + 2 HCl

Ad represents the adamantane-1,3-diyl group.

While this represents a standard and expected reaction, specific literature detailing the optimization of this particular transformation for this compound is not extensively documented in the reviewed sources. However, the high reactivity of acid chlorides and anhydrides with primary amines suggests this is a viable synthetic route. sciencemadness.org

Conversion of 1,3-Adamantanedicarboxylic Acid to Diamide (B1670390) via Thionyl Chloride and Hofmann Degradation

An alternative pathway to a related diamide involves the conversion of 1,3-adamantanedicarboxylic acid. This dicarboxylic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding diacyl chloride. Subsequent reaction with ammonia (B1221849) (NH₃) yields the diamide, 1,3-adamantanedicarboxamide. researchgate.net

While the Hofmann degradation of this diamide leads to the formation of 1,3-diaminoadamantane, the intermediate diamide, 1,3-adamantanedicarboxamide, is a key product in this synthetic sequence. researchgate.netnih.gov A detailed procedure for the synthesis of this diamide, referred to as 1,3-bisaminoacyladamantane, from 1,3-adamantanedicarboxylic acid has been reported with a high yield of 89%. researchgate.net The process involves an initial amidation step followed by the Hofmann degradation to obtain the diamine. researchgate.netnih.gov

Reaction Steps:

Amidation: 1,3-adamantanedicarboxylic acid is reacted to form 1,3-bisaminoacyladamantane. researchgate.net

Hofmann Degradation: The resulting diamide is then treated with a sodium hypobromite (B1234621) solution to yield 1,3-diaminoadamantane with a reported yield of 82%. researchgate.net

This multi-step process highlights a reliable method for the synthesis of the diamide precursor.

Precursor Synthesis Routes Relevant to this compound Formation

The synthesis of this compound is intrinsically linked to the efficient preparation of its key precursors, namely 1,3-disubstituted adamantanes such as 1,3-dibromoadamantane (B19736), 1,3-adamantanedicarboxylic acid, and 1,3-diaminoadamantane.

Reduction of 1,3-Dibromoadamantane

1,3-Dibromoadamantane is a common starting material for various 1,3-disubstituted adamantane derivatives. While not a direct route to the diacetamide (B36884), its reactivity is crucial in understanding the synthesis of precursors. The reduction of 1,3-dibromoadamantane has been studied, for instance, in the presence of sodium methoxide (B1231860) in methanol (B129727) at high temperatures. This reaction primarily yields 1-methoxyadamantane (B123545) (88%) and adamantane (12%) through a reductive dehalogenation process. researchgate.net This indicates that under certain conditions, the bromine atoms can be removed, leading back to the adamantane core or to a monosubstituted derivative.

Direct Functionalization of Adamantane

Direct functionalization of the adamantane cage offers an efficient route to key precursors. The synthesis of 1,3-diacetylamino derivatives can be achieved directly from adamantane hydrocarbons through a one-pot method. This process involves an initial oxidation stage followed by a Ritter reaction in a mixture of nitric and sulfuric acids. researchgate.netresearchgate.net

Another critical direct functionalization is the bromination of adamantane. The reaction of adamantane with liquid bromine in the presence of a Lewis acid catalyst like iron powder can selectively produce 1,3-dibromoadamantane in high yields (over 90%). asianpubs.orgrsc.org This provides a readily accessible entry point for further transformations.

| Starting Material | Reagents | Product | Yield (%) |

| Adamantane | 1. Oxidation 2. CH₃CN, HNO₃, H₂SO₄ | 1,3-Diacetylamino derivatives | High |

| Adamantane | Br₂, Fe powder | 1,3-Dibromoadamantane | >90 |

Bromination-Amination Routes for Diamine Precursors

A well-established route to 1,3-diaminoadamantane, the direct precursor for acylation to this compound, involves a two-step process starting from adamantane. First, adamantane is brominated to yield 1,3-dibromoadamantane. asianpubs.org Subsequently, 1,3-dibromoadamantane is subjected to amination. A convenient method for this amination uses urea (B33335) in a high-boiling solvent like diphenyl ether, in the presence of trifluoroacetic acid. This procedure has been reported to produce 1,3-diaminoadamantane with yields reaching up to 71.2%. asianpubs.orgasianpubs.org

The synthesis of 1,3-dibromoadamantane from adamantane has been optimized to achieve yields as high as 72% after recrystallization. asianpubs.org The subsequent amination provides an effective pathway to the crucial diamine intermediate.

| Precursor | Reagents | Product | Yield (%) |

| 1,3-Dibromoadamantane | Urea, Trifluoroacetic acid, Diphenyl ether | 1,3-Diaminoadamantane | 71.2 |

Azide (B81097) Reduction Methods for Diamine Precursors

One of the established routes to prepare 1,3-diaminoadamantane involves the reduction of 1,3-diazidoadamantane. This method is a common strategy for synthesizing diamines. The synthesis begins with a suitable 1,3-disubstituted adamantane, such as 1,3-dibromoadamantane, which is then converted to the diazide through nucleophilic substitution with an azide salt. The subsequent reduction of the diazido intermediate yields the target 1,3-diaminoadamantane. Various reducing agents can be employed for this transformation, offering a versatile approach to obtaining the crucial diamine precursor researchgate.net.

Amination Reactions with Urea and Trifluoroacetic Acid

A more direct and convenient method for synthesizing 1,3-diaminoadamantane utilizes inexpensive and less hazardous materials. This process involves the amination of 1,3-dibromoadamantane with urea in a high-boiling solvent like diphenyl ether, facilitated by the presence of trifluoroacetic acid (TFA) researchgate.netasianpubs.org. Trifluoroacetic acid is crucial as it promotes the cleavage of the carbon-bromine bonds, allowing for the formation of a tertiary carbocation, which readily undergoes nucleophilic attack in an SN1 reaction asianpubs.org. This method has been shown to produce the diamine in high yields, reaching up to 71.2% under optimized conditions, making it a potentially scalable process asianpubs.orggoogle.com.

Below is a comparison of the precursor synthesis methods:

| Method | Starting Material | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Azide Reduction | 1,3-Dibromoadamantane | Azide salt, Reducing agent | General and reliable route for amine synthesis. | researchgate.net |

| Amination with Urea | 1,3-Dibromoadamantane | Urea, Trifluoroacetic Acid (TFA) | High yields, uses inexpensive and less hazardous materials, potentially scalable. | asianpubs.org |

General Adamantane Functionalization Strategies Applicable to this compound Derivatives

The rigid adamantane framework allows for a variety of functionalization strategies that can be applied to create derivatives of this compound for research purposes.

Strategies for Introducing Acetamide (B32628) Moieties

The final step in the synthesis of this compound is the conversion of the 1,3-diaminoadamantane precursor. This is typically achieved through a standard acylation reaction. The diamine can be treated with an acetylating agent, such as acetyl chloride or acetic anhydride, to form the stable diacetamide product.

Alternatively, the Ritter reaction provides a powerful method for directly introducing acetamide groups onto an adamantane core. This reaction involves the generation of a carbocation from a precursor like an alcohol or alkene in the presence of a strong acid, which is then trapped by a nitrile (e.g., acetonitrile). Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the N-alkyl amide wikipedia.orgresearchgate.net. This strategy can be employed on adamantane diols or other suitable precursors to form this compound directly researchgate.netnih.gov.

Chemical Derivatization for Enhanced Research Utility

The adamantane cage itself can be further modified to enhance the utility of this compound in research. Due to its unique structure, adamantane serves as an excellent scaffold for creating complex, multi-functional molecules researchgate.net.

Key derivatization approaches include:

C-H Functionalization : Direct C-H functionalization methods allow for the introduction of various substituents onto the adamantane skeleton. These reactions can be guided by existing functional groups or proceed through radical or carbocation intermediates, enabling the creation of a diverse range of derivatives nih.govrsc.org.

Scaffold for Multivalent Systems : The defined tetrahedral geometry of the adamantane core makes it an ideal building block for constructing multivalent ligands or scaffolds. By attaching different functional molecules to the adamantane cage, researchers can design complex structures for applications in medicinal and materials science researchgate.net.

Orthogonal Derivatization : Synthesizing nonsymmetric, trifunctionalized adamantane skeletons allows for orthogonal derivatization, where three different substituents can be selectively introduced onto the cage. This provides a pathway to complex molecules with precisely controlled architectures researchgate.net.

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is dominated by the reactivity of its two acetamide groups.

Hydrolysis Pathways of Acetamide Groups

Amide bonds, while generally stable, can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat libretexts.org. The hydrolysis of this compound would break the two amide C-N bonds, yielding 1,3-diaminoadamantane and two molecules of acetic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the acetamide group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and following proton transfer, the amine (in this case, the amino group attached to the adamantane core) is eliminated as a leaving group. The resulting amine is immediately protonated in the acidic medium to form an ammonium (B1175870) salt, which drives the reaction to completion libretexts.orgchemistrysteps.comkhanacademy.org.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate allen.in. The elimination of the amide anion (a poor leaving group) is the rate-determining step and is generally unfavorable. However, the reaction is driven forward by a subsequent irreversible acid-base reaction: the newly formed carboxylic acid is immediately deprotonated by the strongly basic amide anion (or another hydroxide ion) to form a stable carboxylate salt libretexts.orgchemistrysteps.com. The final products are the carboxylate salt and the neutral diamine. Protonation during an acidic workup is required to isolate the carboxylic acid youtube.com.

The general mechanisms are summarized below:

| Condition | Initial Step | Key Intermediate | Driving Force | Final Products (before workup) |

|---|---|---|---|---|

| Acidic (e.g., H₃O⁺, heat) | Protonation of carbonyl oxygen | Protonated tetrahedral intermediate | Protonation of the amine leaving group | Adamantane-1,3-diammonium salt and Acetic Acid |

| Basic (e.g., OH⁻, heat) | Nucleophilic attack by OH⁻ on carbonyl carbon | Tetrahedral alkoxide intermediate | Deprotonation of the carboxylic acid product | 1,3-Diaminoadamantane and Acetate salt |

Potential for Hofmann Rearrangement Analogs

The Hofmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org This reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. masterorganicchemistry.com Given the structure of this compound, which possesses two primary amide functional groups, it is theoretically susceptible to a double Hofmann rearrangement.

This transformation would be expected to convert both acetamide moieties into aminomethyl groups. The reaction would proceed by treating this compound with a suitable halogenating agent (like sodium hypobromite, formed in situ from bromine and sodium hydroxide) to form N-bromoamide intermediates. wikipedia.org Subsequent base-induced rearrangement and hydrolysis of the resulting di-isocyanate intermediate would yield the final diamine product, 1,3-bis(aminomethyl)adamantane, with the expulsion of two molecules of carbon dioxide.

Variations of the classical Hofmann conditions have been developed to accommodate sensitive substrates or to improve yields. These include the use of reagents like N-bromoacetamide (NBA) in the presence of lithium hydroxide, which can offer higher selectivity and milder reaction conditions. organic-chemistry.org Another alternative involves hypervalent iodine reagents, which can induce an oxidative rearrangement under neutral or milder conditions, potentially preserving other functional groups within the molecule. thermofisher.comnih.gov

Table 1: Potential Hofmann Rearrangement of this compound

| Reactant | Reagents | Expected Product | Reaction Type |

|---|

Nucleophilic Substitution Reactions

The amide functional groups in this compound are generally resistant to direct nucleophilic substitution at the carbonyl carbon due to the poor leaving group ability of the amide anion (⁻NH₂). However, under forcing conditions such as strong acid or base catalysis, the amide bonds can undergo nucleophilic acyl substitution, most notably hydrolysis.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) and heat, the carbonyl oxygen of the amide is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, can then attack the activated carbonyl carbon. Subsequent proton transfer and elimination of an ammonium ion (NH₄⁺) lead to the formation of a carboxylic acid. For this compound, this process would need to occur at both amide sites to yield 1,3-adamantanediacetic acid.

Base-Catalyzed Hydrolysis (Saponification): Under strong basic conditions (e.g., aqueous NaOH or KOH) and heat, a hydroxide ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as a leaving group. The amide anion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. The final products, after an acidic workup, are 1,3-adamantanediacetic acid and ammonia. Without the acidic workup, the reaction yields the dicarboxylate salt.

Table 2: Hydrolysis of this compound

| Reaction Type | Reagents | Intermediate/Activated Species | Products (after workup) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Protonated Carbonyl | 1,3-Adamantanediacetic acid, Ammonium ion (NH₄⁺) |

Oxidation and Reduction Reactions

The chemical reactivity of this compound towards oxidation and reduction is primarily dictated by its two distinct components: the robust adamantane core and the two acetamide side chains.

Reduction Reactions: The amide functional groups are resistant to reduction by catalytic hydrogenation but can be effectively reduced by powerful hydride-donating reagents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of hydride ions on the carbonyl carbons of both acetamide groups. This process converts the carbonyl groups (C=O) into methylene (B1212753) groups (CH₂), transforming the diamide into a diamine. The expected product from the complete reduction of this compound is 1,3-bis(2-aminoethyl)adamantane.

Oxidation Reactions: The amide functional groups are generally stable towards oxidation. The adamantane cage, however, is susceptible to oxidation, particularly at its tertiary bridgehead carbons, which are positions of higher reactivity. mdpi.com The this compound molecule has two unsubstituted tertiary bridgehead carbons at positions 5 and 7. Strong oxidizing agents can introduce hydroxyl groups at these positions. Depending on the reaction conditions and the stoichiometry of the oxidant, this could potentially lead to the formation of 5-hydroxy-1,3-adamantanediacetamide or 5,7-dihydroxy-1,3-adamantanediacetamide.

Table 3: Potential Oxidation and Reduction of this compound

| Reaction Type | Reagent(s) | Reactive Site | Expected Product(s) |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Amide Carbonyl Groups | 1,3-Bis(2-aminoethyl)adamantane |

Supramolecular Chemistry and Host Guest Interactions

Principles of Host-Guest Chemistry Applied to 1,3-Adamantanediacetamide

Host-guest chemistry involves the formation of unique structural complexes through non-covalent associations between a larger host molecule and a smaller guest molecule. mdpi.com The interactions are governed by principles of molecular recognition, where the host and guest have complementary shapes, sizes, and chemical properties.

Molecular recognition is the specific binding between two or more molecules through noncovalent interactions. For adamantane (B196018) derivatives, the primary driving force for complexation with hosts like cyclodextrins is the hydrophobic effect. The hydrophobic adamantane cage is expelled from the aqueous environment and favorably partitions into the relatively non-polar cavity of the host molecule. researchgate.net

The stability of these host-guest assemblies is maintained by a combination of weak, noncovalent forces:

Van der Waals forces: These are attractive forces between the adamantane guest and the inner surface of the host cavity. researchgate.net

Hydrophobic interactions: The encapsulation of the non-polar adamantane moiety inside the host cavity releases high-energy water molecules from the cavity, which is an entropically favorable process. researchgate.net

Hydrogen bonding: While the adamantane cage itself does not form hydrogen bonds, the acetamide (B32628) functional groups of this compound can potentially interact with the host's exterior or other guest molecules. rsc.org In the case of cyclodextrin (B1172386) hosts, hydrogen bonding between individual cyclodextrin units can lead to the formation of host dimers, which then encapsulate the guest. nih.govmdpi.com

The formation of a host-guest complex is a dynamic equilibrium process. The thermodynamics of this process, including the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS), can be quantified using techniques like Isothermal Titration Calorimetry (ITC). nih.gov

Studies on closely related adamantane derivatives, such as 1,3-adamantanedicarboxylic acid, provide insight into the thermodynamic profile of complexation with β-cyclodextrin. ITC analysis reveals that the interactions are predominantly enthalpically driven, as indicated by the large negative ΔH values. nih.govmdpi.com This suggests that the formation of favorable van der Waals and other interactions within the complex is the main thermodynamic driving force. nih.gov

| Guest Compound | Binding Constant (K) (M⁻¹) | Enthalpy Change (ΔH) (cal·mol⁻¹) | Entropy Change (ΔS) (cal·mol⁻¹·°C⁻¹) |

|---|---|---|---|

| 1-Adamantanecarboxylic acid | 7.7 × 10⁴ | -8894 | -7.46 |

| 1,3-Adamantanedicarboxylic acid | 6.3 × 10⁴ | -9763 | -10.8 |

Inclusion Complex Formation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, making them ideal hosts for non-polar guest molecules like adamantane. nih.govoatext.com Beta-cyclodextrin (β-CD), composed of seven glucopyranose units, has a cavity size that is particularly well-suited for the adamantane cage, leading to the formation of very stable inclusion complexes. mdpi.comresearchgate.net

Research on various 1,3-disubstituted adamantane derivatives demonstrates a specific mode of interaction with β-CD. In the solid state, two β-CD molecules typically form a head-to-head dimer through hydrogen bonding between their hydroxyl groups. nih.govresearchgate.net This arrangement creates an extended, truncated-cone-shaped cavity that is capable of encapsulating the adamantane guest molecule. nih.govmdpi.com The adamantane moiety resides deep within this dimeric cavity, stabilized by the aforementioned noncovalent interactions.

The stoichiometry of an inclusion complex refers to the ratio of guest molecules to host molecules. For 1,3-disubstituted adamantane derivatives, including 1,3-adamantanedicarboxylic acid and 2-[3-(carboxymethyl)-1-adamantyl]acetic acid, a 1:2 guest-to-host stoichiometry is consistently observed with β-CD. nih.govnih.govresearchgate.net This means one adamantane guest molecule is included within a dimer of two β-cyclodextrin host molecules.

The strength of this interaction is quantified by the association constant (Kₐ). Adamantane derivatives are known to have high association constants with β-CD, typically in the range of 10⁴ to 10⁵ M⁻¹. mdpi.commdpi.com This indicates a strong binding affinity and the formation of a stable complex. For example, the association constant for the 1:1 complex of 1,3-adamantanedicarboxylic acid with β-CD in solution was determined to be 6.3 × 10⁴ M⁻¹. nih.gov

| Guest Compound | Observed Stoichiometry (Guest:Host) in Solid State | Association Constant (K) (M⁻¹) in Solution |

|---|---|---|

| 1,3-Adamantanedicarboxylic acid | 1:2 nih.govnih.gov | 6.3 × 10⁴ nih.gov |

| 2-[3-(carboxymethyl)-1-adamantyl]acetic acid | 1:2 nih.govnih.gov | Not Reported |

The nature and position of functional groups on the adamantane scaffold significantly influence the stoichiometry and structure of the resulting inclusion complexes. nih.gov A comparative analysis of various adamantane derivatives reveals that while monosubstituted guests (e.g., 1-adamantanol, 1-adamantanecarboxylic acid) can form complexes with 2:2 or 3:2 (guest:host) ratios, the presence of two functional groups at the 1 and 3 positions directs the formation of a 1:2 complex. nih.govnih.govresearchgate.net

The two bulky acetamide groups in this compound likely sterically favor an arrangement where a single guest molecule is accommodated by a larger dimeric host cavity, rather than multiple guest molecules crowding into the same host structure. This demonstrates that the functional groups play a critical role in determining the final supramolecular architecture. nih.gov

Interactions with Other Macrocyclic Hosts (e.g., Cucurbiturils)

The adamantane moiety of this compound exhibits a strong affinity for the hydrophobic cavities of macrocyclic hosts, particularly cucurbit[n]urils (CB[n]). The interaction between cucurbit upc.eduuril (CB7) and adamantane derivatives is a well-established host-guest pair, characterized by an exceptionally high association constant, on the order of 10¹⁴ M⁻¹. nih.gov This strong binding is driven by a combination of the hydrophobic effect and stabilizing interactions between the guest molecule and the electronegative carbonyl portals of the cucurbituril (B1219460) host. nih.govnih.gov The precise fit between the adamantane cage and the CB7 cavity results in a thermodynamically stable inclusion complex. nih.gov

Recent studies using single-molecule force spectroscopy have uncovered a fascinating "chaperone-assisted" mechanism in the binding of some adamantane guests to CB7. nsf.gov It was discovered that a flexible group, such as a hexyl chain, positioned adjacent to the adamantane cage can act as a chaperone. nih.govnsf.gov This chaperone group is believed to facilitate the proper orientation of the adamantane guest as it approaches the CB7 host, leading to a more stable and efficient binding process. nsf.gov This mechanism involves an intermediate state where the chaperone group first interacts with the portal of the host, guiding the primary adamantane guest into the cavity. nsf.gov This assisted interaction is specific, as it was not observed in similar experiments involving cyclodextrin hosts. nih.govnsf.gov The discovery of this chaperone-like behavior provides a new strategy for assembling highly stable supramolecular structures with greater efficiency. nsf.gov

Table 1: Chaperone-Assisted Binding of Adamantane Guests to Cucurbit upc.eduuril (CB7)

| Feature | Description | Finding | Source |

|---|---|---|---|

| Chaperone Group | A hexyl group adjacent to the adamantane guest. | Serves to assist the formation of adamantane-CB7 pairs. | nih.govnsf.gov |

| Proposed Mechanism | The chaperone group interacts with the CB7 portal, guiding the adamantane guest into the cavity for a more stable interaction. | A 3-state model is supported by changes in the contour length of the molecular assembly during force spectroscopy experiments. | nsf.gov |

| Specificity | The chaperone effect is specific to the CB7 host. | This behavior was not observed with β-cyclodextrin as the host molecule. | nsf.gov |

| Implication | Provides a novel approach to more efficiently assemble robust host-guest based supramolecules. | This can be exploited in materials science and biomedical fields. | nsf.gov |

Table 2: Mechanical Stability of Adamantane-CB7 Host-Guest Complex

| Guest Molecule | Host Molecule | Rupture Force (pN) | Key Interaction Drivers | Source |

|---|---|---|---|---|

| Neutral Adamantane | Cucurbit upc.eduuril | ~44 pN | Hydrophobic effect, van der Waals forces | nih.govnsf.gov |

Self-Assembly and Supramolecular Architectures Involving this compound

The bifunctional nature of this compound, featuring a rigid lipophilic core and two peripheral acetamide groups capable of hydrogen bonding, makes it an ideal candidate for directed self-assembly. These molecular features allow it to act as a building block in the formation of ordered supramolecular structures, including polymers and other complex architectures.

The design of self-associating amphiphiles often involves the strategic combination of a bulky, hydrophobic (lipophilic) group with a polar, hydrophilic headgroup. kent.ac.uk In the case of molecules structurally related to this compound, the adamantane cage serves as the lipophilic component. This functionality is known to increase a molecule's lipophilicity and can enhance its ability to permeate biological membranes. kent.ac.uk

The acetamide groups in this compound provide the capacity for intermolecular hydrogen bonding, a key directional force in self-assembly. The design of supramolecular self-associating amphiphiles often relies on a "frustrated" system where the number of hydrogen bond donor and acceptor sites is imbalanced, preventing simple dimerization and instead promoting the formation of larger aggregates. kent.ac.uk The interplay between the lipophilic adamantane core and the hydrogen-bonding acetamide groups drives the formation of stable aggregates in solution, a process that can be characterized by determining the critical aggregate concentration via surface tension measurements. kent.ac.ukukhsa.gov.uk

Table 3: Design Principles for Adamantane-Based Self-Associating Amphiphiles

| Principle | Role of Adamantane Moiety | Role of Polar Groups (e.g., Acetamide) | Resulting Property |

|---|---|---|---|

| Amphiphilicity | Provides a rigid, lipophilic core. | Act as the hydrophilic part of the molecule. | Drives molecular self-assembly in solution. |

| Directional Interactions | Steric bulk influences packing and geometry. | Provide directional hydrogen bonding sites (donors and acceptors). | Formation of ordered supramolecular aggregates. |

Biological Activity and Structure Activity Relationship Sar Studies

Antiviral Activities of 1,3-Adamantanediacetamide Derivatives

The adamantane (B196018) core is famously associated with the first generation of influenza A inhibitors, amantadine (B194251) and rimantadine (B1662185). Building on this foundation, derivatives of this compound have been synthesized and evaluated for a broader spectrum of antiviral activities, demonstrating the continued therapeutic potential of this chemical family.

Derivatives of 1,3-adamantanediacetic acid have shown selective antiviral activity against influenza A viruses, including strains resistant to the widely used drug remantadine hydrochloride. google.com The development of resistance to existing M2 channel blockers has necessitated the search for new analogues that can overcome this challenge. actanaturae.ru

One promising approach involves the synthesis of 1,3-adamantanediacetic acid derivatives that incorporate amino acid residues. For instance, a derivative featuring a threonine ethyl ester residue has demonstrated the ability to inhibit remantadine-resistant influenza A strains. google.com This suggests that the addition of functional groups to the 1,3-disubstituted adamantane structure can restore or enhance antiviral properties. SAR studies indicate that both the nature of the functional group and its distance from the adamantane core are critical factors in its ability to interact with viral proteins and inhibit replication. google.com The rationale is that increasing the number of functional interaction points on the adamantane structure enhances its binding and inhibitory capacity against viral targets. google.com

| Compound | Virus Strain | IC50 (μM) | Reference |

|---|---|---|---|

| (R)-6-(1-adamantyl)-1,3-oxazinan-2-one | A/California/7/2009 (H1N1) | 8.1 | actanaturae.ru |

| (R)-6-(1-adamantyl)-1,3-oxazinan-2-one | A/IIV-Orenburg/29-L/2016 (H1N1) | 7.7 | actanaturae.ru |

| (R)-6-(1-adamantyl)piperidin-2,4-dione | A/California/7/2009 (H1N1) | 20.6 | actanaturae.ru |

| (R)-6-(1-adamantyl)piperidin-2,4-dione | A/IIV-Orenburg/29-L/2016 (H1N1) | 27.1 | actanaturae.ru |

The therapeutic potential of adamantane derivatives extends beyond influenza viruses. Studies have investigated their efficacy against other significant viral pathogens, including coronaviruses and Human Immunodeficiency Virus-1 (HIV-1). Amantadine and other adamantanes have been evaluated for their in vitro activity against SARS-CoV-2, showing potential inhibitory effects. researchgate.netmdpi.com These findings have encouraged the exploration of novel adamantane derivatives as potential treatments for COVID-19. researchgate.netijmronline.org

In the context of HIV-1, researchers have developed novel adamantane-containing polyanionic agents with potent antiviral activity. bioworld.com One such compound, consisting of an adamantane derivative linked to a water-soluble polycarboxylic matrix, proved to be a selective inhibitor of HIV-1 with low toxicity. bioworld.com This complex compound demonstrated IC50 values of 2-6 mcg/ml for HIV-1 replication, whereas the parent compounds amantadine and rimantadine were inactive. bioworld.com Further investigations have explored amantadine-folate conjugates and N-phenacyl amantadine derivatives, which have shown inhibitory effects on HIV-1 replication in primary human lymphocytes. researchgate.net

The primary mechanism of action for first-generation adamantane antivirals like amantadine against influenza A is the blockade of the M2 proton ion channel. nih.govmdpi.com This action prevents the influx of hydrogen ions into the virus particle, a crucial step for viral uncoating and the release of the viral genome into the host cell. nih.gov It is hypothesized that derivatives of this compound may share this mechanism, with modifications to the side chains influencing the binding affinity and efficacy against both susceptible and resistant M2 channels.

For other viruses, the mechanisms can differ. For instance, some adamantane derivatives inhibit viral replication at the post-entry stage. nih.gov In the case of HIV-1, membranotropic adamantane-containing agents have been shown to block an early step in the virus replication cycle. bioworld.com The bulky, lipophilic nature of the adamantane cage facilitates interaction with viral or cellular membranes, disrupting processes essential for viral entry and replication. bioworld.commdpi.com

Anticancer and Anti-Proliferative Properties

Beyond their antiviral effects, adamantane derivatives have been investigated for their potential as anticancer agents. The rigid adamantane scaffold serves as an anchor for various pharmacophores, leading to compounds with significant cytotoxic and anti-proliferative activities against various cancer cell lines.

Derivatives incorporating the 1,3-disubstituted adamantane structure have demonstrated notable anticancer activity. For example, a series of 1,3-diaza-2-functionalized-adamantan-6-one derivatives were synthesized and tested against the B16-F10 mouse melanoma cell line. nih.gov Within this series, the 2-phospha derivatives showed significant proliferation inhibition, with IC50 values in the range of 10-60 µM. nih.gov

Other studies have focused on adamantane-containing thiazole (B1198619) compounds, which have shown potent inhibitory activity against a panel of five human tumor cell lines. nih.gov The efficacy of these compounds is often evaluated both in vitro using cancer cell lines and in vivo using animal models. For instance, some novel gold (III) dithiocarbamate (B8719985) complexes have shown potent anticancer activity in vitro and have been shown to reduce tumor growth by over 70% in mice bearing prostate cancer xenografts without causing significant toxicity. mdpi.com Similarly, certain phenoxyacetamide derivatives have demonstrated efficacy as anticancer agents in both in vitro and in vivo examinations. nih.gov

| Compound Type | Functional Group at Position 2 | Activity | IC50 Range (µM) | Reference |

|---|---|---|---|---|

| 2-Thia | SO, SO₂ | Poor | Not Reported | nih.gov |

| 2-Phospha | POCl, PO₂H | Significant | 10-60 | nih.gov |

A primary mechanism through which many adamantane-based anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. nih.gov The 1,3-diaza-adamantan-6-one derivatives mentioned previously were found to induce cell death in melanoma cells by causing G2/M cell cycle arrest, which subsequently leads to apoptosis. nih.gov

The apoptotic process was confirmed through several biological markers, including:

Annexin V-FITC/PI staining: Indicates the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early sign of apoptosis. nih.gov

Mitochondrial membrane potential changes: A decrease in mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. nih.gov

Caspase activation: Activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. nih.gov

These findings indicate that these adamantane derivatives can trigger the cell's intrinsic suicide program, making them promising candidates for cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Analyses for this compound Derivatives

Correlation of Structural Modifications with Biological Potency

The biological efficacy of adamantane derivatives can be significantly altered by modifying the substituents attached to the adamantane core. Research into derivatives of 1,3-adamantanediacetic acid, the precursor to this compound, demonstrates a clear correlation between specific structural changes and biological potency, particularly in the context of antiviral activity.

One notable example involves the modification of 1,3-adamantanediacetic acid by introducing amino acid residues. A patent describes a derivative where the carboxylic acid groups are converted into amide linkages with the ethyl ester of threonine. google.com This specific modification resulted in a compound with selective antiviral activity against influenza A virus, including strains that are resistant to the established adamantane-based drug, rimantadine. google.com The compound, Ad-(CH2-Thr-OEt)2, showed a significant percentage of inhibition (from 45% to 84%) against the reproduction of rimantadine-resistant influenza A virus strains at a concentration of 40 µg/mL. google.com This suggests that the addition of the threonine ethyl ester moieties is crucial for its enhanced antiviral profile, potentially by interacting with new binding sites or altering the molecule's transport properties. google.com

| Compound | Modification | Target | Concentration | Inhibition (%) | Source |

|---|---|---|---|---|---|

| Ad-(CH2-Thr-OEt)2 | Addition of Threonine Ethyl Ester Residues | Rimantadine-Resistant Influenza A Virus | 40 µg/mL | 45 - 84% | google.com |

Further structure-activity relationship studies can be observed in related cyclic derivatives. For instance, (R)-6-(1-adamantyl)piperidin-2,4-dione, a cyclic structure that can be considered a constrained analog of a substituted adamantane acetamide (B32628), has also been evaluated for anti-influenza activity. In a murine model infected with the A/California/04/2009 influenza virus, oral administration of this compound significantly reduced mortality and viral replication in the lungs. actanaturae.ru This highlights that constraining the side chains of a 1,3-disubstituted adamantane into a heterocyclic ring system retains potent biological activity.

| Compound | Dose (mg/kg/day) | Effect on Mice (vs. Control) | Source |

|---|---|---|---|

| (R)-6-(1-adamantyl)piperidin-2,4-dione | 15 | Significantly reduced mortality and viral titer in lungs | actanaturae.ru |

| (R)-6-(1-adamantyl)piperidin-2,4-dione | 20 | Significantly reduced mortality and viral titer in lungs | actanaturae.ru |

These findings collectively indicate that the potency of 1,3-disubstituted adamantane derivatives is highly dependent on the nature of the functional groups attached. Modifications such as the addition of amino acid fragments or the formation of heterocyclic systems can lead to compounds with significant and specific biological activities. google.comactanaturae.ru

Impact of Adamantane Moiety on Biological Profile

Lipophilicity and Bioavailability: The most recognized feature of the adamantane moiety is its high lipophilicity. mdpi.comnih.gov This property enhances the ability of a drug to cross biological membranes, which can improve its absorption and distribution throughout the body. mdpi.com By increasing the lipophilic character of a parent compound, the adamantane cage can modify its bioavailability and therapeutic efficacy. mdpi.com This "lipophilic bullet" effect is a common strategy in drug design to improve the pharmacokinetic profile of drug candidates. nih.gov

Metabolic Stability: The adamantane cage is a rigid, bulky, and sterically hindered structure. mdpi.comnih.gov This rigidity protects adjacent functional groups from metabolic cleavage by enzymes in the body. mdpi.compublish.csiro.au This shielding effect increases the metabolic stability of the drug, leading to a longer half-life in the plasma and a more sustained therapeutic effect. publish.csiro.au

Three-Dimensional Structure and Target Interaction: The adamantane scaffold provides a well-defined, three-dimensional structure that can be used to precisely position substituents for optimal interaction with biological targets like enzyme active sites or receptor binding pockets. nih.govpublish.csiro.au Unlike flat aromatic rings, the non-planar adamantane structure allows for exploration of three-dimensional space within a target, potentially leading to higher binding affinity and selectivity. nih.gov Its bulkiness can also serve as an effective "anchor," fitting into hydrophobic cavities of host molecules or acting as a blocking agent for cellular ion channels. mdpi.com This precise spatial arrangement is crucial for establishing effective structure-activity relationships. nih.gov

Materials Science Applications

Polymer Science

The rigid and bulky nature of the adamantane (B196018) cage is known to enhance the properties of various polymers. While direct polymerization of 1,3-Adamantanediacetamide is not widely reported, its precursor, 1,3-diaminoadamantane, which is synthesized via the hydrolysis of 1,3-diacetylamino derivatives, is a key monomer in high-performance polymers. researchgate.netresearchgate.net

Adamantane-containing diamines are utilized in the synthesis of semi-alicyclic polyimides. rsc.org These polymers are produced through a one-step solution polycondensation between the adamantane-based diamines and commercial dianhydrides. rsc.org The incorporation of the adamantane structure results in polyimides with exceptionally high glass transition temperatures (Tg), ranging from 285–440 °C, excellent thermal and mechanical properties, and high optical transparency. rsc.org Although this compound is not the direct monomer, its role as a precursor to 1,3-diaminoadamantane is crucial for the synthesis of these advanced polymers. researchgate.net

Table 1: Properties of Adamantane-Containing Polyimides

| Property | Value | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 285–440 °C | rsc.org |

Adamantane-based polymers are investigated for their potential in gas separation membranes due to the rigidity and bulkiness of the adamantane unit, which can create specific free volume characteristics. While there is no direct evidence of this compound being used for this purpose, polymers derived from related adamantane monomers are considered for such applications. The structural properties imparted by the adamantane cage can influence the permeability and selectivity of gases.

The incorporation of the adamantane cage into polymer backbones is a well-established strategy to enhance both mechanical strength and thermal stability. The rigid, stress-free adamantane molecule, when part of a polymer chain, restricts segmental motion, which leads to higher glass transition temperatures and improved thermal degradation resistance. rsc.org For instance, polyimides containing adamantane moieties exhibit significantly high thermal stability. rsc.org It is plausible that polymers synthesized using this compound or its derivatives would exhibit similar enhancements in their mechanical and thermal profiles.

In the field of membrane technology, adamantane derivatives have been explored for the synthesis of polyamide membranes. While specific studies on this compound for LNF membranes are not available, the general principle of using rigid monomers to control pore size and membrane performance is relevant. The structural characteristics of adamantane could potentially be used to engineer the separation properties of polyamide nanofiltration membranes.

Liquid Crystal Materials

There is no specific information available in the reviewed literature regarding the application of this compound in liquid crystal materials. However, the rigid and well-defined geometry of the adamantane core is a feature often sought in the design of liquid crystal molecules to induce specific mesophases.

Biomedical Applications

The biomedical applications of this compound are not well-documented. However, adamantane derivatives have a history in medicinal chemistry, with amantadine (B194251) (1-aminoadamantane) being a notable example of an antiviral drug. researchgate.netnih.gov The adamantane moiety is often incorporated into drug molecules to enhance their lipophilicity and pharmacological properties. nih.gov Furthermore, azaadamantanes, which are structural analogs where carbon atoms are replaced by nitrogen, have shown a range of biological activities and are considered a promising scaffold in medicinal chemistry. nih.gov This suggests that derivatives of this compound could be explored for potential biomedical applications, although no specific research has been published to date.

Integration into Drug Delivery Systems

The adamantane group is widely recognized for its ability to enhance the pharmacokinetic properties of therapeutic agents. Its lipophilic nature can improve membrane permeability, while its rigid structure can protect attached molecules from metabolic degradation. Although specific studies on this compound in drug delivery are not extensively documented, its potential can be inferred from the behavior of other adamantane derivatives. researchgate.net

The diacetamide (B36884) functionality of this compound could be envisioned to act as a linker, allowing for the attachment of two different drug molecules or a drug and a targeting moiety. This bifunctional nature could lead to the development of sophisticated drug delivery vehicles. Furthermore, the adamantane core itself can interact with carrier molecules like cyclodextrins, forming stable host-guest complexes. researchgate.net This interaction is a cornerstone of many supramolecular drug delivery systems, enabling controlled release and improved solubility of hydrophobic drugs. mdpi.com

Table 1: Potential Roles of this compound Moieties in Drug Delivery Systems

| Feature | Potential Advantage |

| Adamantane Core | Increased lipophilicity, enhanced metabolic stability, ability to form host-guest complexes with carriers like cyclodextrins. |

| 1,3-Disubstitution | Provides a rigid, defined geometry for constructing complex drug-carrier conjugates. |

| Acetamide (B32628) Groups | Offer sites for covalent attachment of drugs or targeting ligands and can participate in hydrogen bonding to influence formulation stability. |

Surface Recognition Studies

Molecular recognition at surfaces is a critical process in many biological and technological systems. The well-defined shape and size of the adamantane cage make it an excellent guest molecule for various host systems in surface recognition studies. researchgate.net The 1,3-diacetamide derivative, with its specific hydrogen bonding capabilities, could be used to create surfaces with tailored recognition properties.

For instance, self-assembled monolayers (SAMs) incorporating this compound on a substrate could present a regular array of adamantane units and hydrogen bonding sites. These surfaces could then be used to study fundamental aspects of molecular recognition, such as the binding of complementary molecules from solution. The rigid nature of the adamantane scaffold would ensure a well-defined presentation of the recognition sites, leading to high specificity. Research on other adamantane derivatives has shown their utility as anchors in lipid bilayers, mimicking cell surfaces and allowing for the study of membrane interactions. researchgate.net

Design of Healthcare Materials via Supramolecular Systems

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to the design of advanced healthcare materials. The ability of this compound to participate in hydrogen bonding, coupled with the strong hydrophobic interactions of the adamantane core, makes it a promising candidate for the construction of supramolecular assemblies. mdpi.com

These assemblies could take the form of gels, fibers, or vesicles, with potential applications in tissue engineering, regenerative medicine, and diagnostics. For example, the self-assembly of this compound, possibly in conjunction with other complementary molecules, could lead to the formation of biocompatible hydrogels. These hydrogels could serve as scaffolds for cell growth or as matrices for the controlled release of therapeutic agents. The reversible nature of the non-covalent bonds in such supramolecular systems could also impart stimuli-responsive properties, allowing the material to change its structure or function in response to environmental cues like pH or temperature.

Advanced Materials Production and Nanotechnology

The precise structure of adamantane derivatives makes them valuable building blocks in the bottom-up fabrication of nanomaterials. The rigid, diamond-like nature of the adamantane core can impart thermal and mechanical stability to polymers and other materials. nih.gov

In the context of this compound, its bifunctional nature could be utilized in polymerization reactions to create highly regular, cross-linked polymers. These polymers could exhibit unique properties due to the incorporation of the bulky, rigid adamantane units in the polymer backbone. Such materials might find applications as high-performance plastics, coatings, or as components in microelectronics.

In nanotechnology, this compound could serve as a molecular building block, or "tecton," for the construction of nanostructures with well-defined architectures. nih.gov Its V-shaped geometry could direct the self-assembly of these tectons into larger, ordered arrays, such as molecular cages or porous networks. These nanostructures could have applications in areas such as gas storage, catalysis, and sensing. The development of adamantane-based dendrimers has already demonstrated the potential of this approach for creating complex, functional nanosystems. researchgate.net

Crystal Engineering and Solid State Studies

Principles of Crystal Engineering and Molecular Building Blocks

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. Molecules are designed to act as "tectons" or building blocks that self-assemble into predictable and ordered crystalline arrays. The adamantane (B196018) moiety is a classic example of a rigid, bulky, and highly symmetric building block used to construct robust crystal lattices. Its diamondoid structure provides a stable and predictable core from which functional groups can be appended to direct intermolecular assembly through interactions like hydrogen bonding, halogen bonding, and van der Waals forces.

While these principles are broadly applied to adamantane derivatives, no studies have been published that specifically utilize 1,3-Adamantanediacetamide as a molecular building block or detail its role in designing crystalline materials.

Crystallization and Polymorphism

Crystallization is the process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit vastly different physical properties, which is of critical importance in fields such as pharmaceuticals and materials science.

Studies on other 1,3-disubstituted adamantanes, such as 1,3-dimethyladamantane and 1,3-adamantanediol, have revealed complex polymorphic behavior and the formation of plastic phases. However, there is no available data on the crystallization conditions, potential polymorphs, or phase transitions of this compound.

Intermolecular Interactions and Crystal Packing in Adamantane-Based Structures

Analysis of related structures, like 1-(adamantane-1-carbonyl)-3-substituted thioureas, shows the importance of hydrogen bonding and other weak interactions in stabilizing the crystal lattice. However, without experimental crystallographic data for this compound, any discussion of its specific intermolecular interactions and packing motifs remains purely hypothetical.

Formation of Porous Adaptive Crystals

Porous adaptive crystals, or "soft porous crystals," are materials that can change their structure in response to external stimuli, such as the introduction of guest molecules, without losing their crystallinity. The rigidity of the adamantane framework makes it a candidate for constructing robust porous organic frameworks. By combining rigid building blocks with flexible linkers or designing specific intermolecular interactions, it is possible to create crystalline solids with dynamic pores.

There is no evidence in the scientific literature to suggest that this compound has been investigated for its ability to form porous adaptive crystals.

Host-Guest Chemistry in the Solid State

Host-guest chemistry involves the formation of inclusion complexes where a "host" molecule encapsulates a "guest" molecule. The hydrophobic and appropriately sized cavity of hosts like cyclodextrins is known to form stable complexes with the adamantane group. Studies have detailed the host-guest complexation of various adamantane derivatives, including 1,3-adamantanedicarboxylic acid, with β-cyclodextrin, revealing diverse stoichiometries and spatial arrangements in the solid state. nih.govmdpi.com

However, no research has been published on the host-guest chemistry of this compound, either as a host or a guest molecule, in the solid state.

While the principles of crystal engineering and the general solid-state behavior of adamantane derivatives are well-documented, this compound remains an uncharacterized compound in this context. The absence of crystallographic data means that its molecular conformation, intermolecular interactions, packing arrangement, and potential for polymorphism or porosity are unknown. Future research would be necessary to elucidate the solid-state properties of this specific compound.

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 1,3-adamantanediacetamide, might interact with a biological target, typically a protein or enzyme. The adamantane (B196018) scaffold is a well-known pharmacophore due to its rigid, lipophilic nature, which can facilitate strong binding to receptor cavities.

In silico molecular docking studies on various adamantane derivatives have demonstrated their potential to interact with a range of biological targets. For instance, adamantane-linked 1,2,4-triazole derivatives have been docked into the active site of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is implicated in diabetes and obesity. nih.govnih.gov These studies have shown that the adamantane moiety can occupy hydrophobic pockets within the active site, while other parts of the molecule form hydrogen bonds and other interactions with key residues. nih.gov Similarly, adamantane derivatives containing a 1,3,4-thiadiazole moiety have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), with docking studies revealing binding energies comparable to known inhibitors. nih.gov

Table 1: Examples of Molecular Docking Studies on Adamantane Derivatives

| Adamantane Derivative | Target Protein | Key Findings |

| Adamantane-linked 1,2,4-triazole | 11β-HSD1 | Adamantane moiety in hydrophobic pocket; interactions with Ser170 and Tyr183. nih.gov |

| 1,3,4-Thiadiazolo-adamantane | EGFR | Binding energies ranging from -19.19 to -22.07 Kcal/mol. nih.gov |

| Adamantane-based α-acyloxy carboxamide | TRPM8 channel | Adamantane group interacts with V849, L853, F738, L1001, and Y1005. nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and spectroscopic properties of molecules. For adamantane and its derivatives, these calculations can provide insights into orbital energies (HOMO-LUMO), electrostatic potential, and vibrational frequencies.

Studies on adamantane derivatives have utilized DFT to optimize molecular geometries and predict spectroscopic data. ksu.edu.sa For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can reveal information about the molecule's reactivity and the regions susceptible to electrophilic and nucleophilic attack. nih.gov The calculated electrostatic potential map can identify the electron-rich and electron-deficient areas of the molecule, which are crucial for understanding intermolecular interactions. ksu.edu.sa

For this compound, quantum chemical calculations could be used to:

Determine the most stable conformation of the molecule.

Calculate the energy barrier for the rotation of the acetamide (B32628) groups.

Predict its infrared (IR) and Raman spectra.

Analyze the distribution of electron density and predict its dipole moment.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of conformational changes, solvation effects, and the stability of ligand-receptor complexes.

MD simulations have been used to study the behavior of adamantane and its derivatives in various environments. For example, simulations of plastic adamantane have been used to investigate its phase transitions and rotational behavior. dntb.gov.ua In the context of drug design, MD simulations can be used to assess the stability of a docked ligand in the active site of a protein. ksu.edu.sa Simulations of the adamantane cation have been performed to study its fragmentation dynamics and internal conversion processes. researchgate.net These simulations revealed that upon excitation, the adamantane cation can undergo ultrafast internal conversion followed by fragmentation, predominantly through the loss of a hydrogen atom. researchgate.net

For this compound, MD simulations could be employed to:

Study its conformational landscape in different solvents.

Investigate its aggregation behavior in solution.

Assess the stability of its potential complexes with biological macromolecules.

Simulate its transport through biological membranes.

Prediction of Supramolecular Assembly and Host-Guest Interactions

The rigid and well-defined structure of the adamantane cage makes it an excellent building block for supramolecular chemistry. Adamantane derivatives are known to form host-guest complexes with various macrocyclic hosts, most notably cyclodextrins.

The interaction between adamantane and β-cyclodextrin is a classic example of a strong host-guest interaction in aqueous solution, driven primarily by the hydrophobic effect. researchgate.netmdpi.com The adamantyl group fits snugly into the hydrophobic cavity of the β-cyclodextrin molecule. This interaction has been extensively studied and utilized in the construction of various supramolecular systems. nih.govnih.gov Adamantane-based macrocycles have also been synthesized and their ability to form crystalline supramolecular assemblies has been investigated. nih.gov

It is highly probable that this compound would also form stable inclusion complexes with cyclodextrins. The presence of two acetamide groups could potentially influence the binding affinity and stoichiometry of the complex. The acetamide groups could protrude from the cyclodextrin (B1172386) cavity and engage in secondary interactions, such as hydrogen bonding, with the rim of the cyclodextrin or with other molecules.

Table 2: Host-Guest Interactions of Adamantane Derivatives

| Guest Molecule | Host Molecule | Key Features |

| Adamantane-functionalized 1,3,4-oxadiazoles | β-Cyclodextrin | Formation of 1:1 binary complexes. nih.gov |

| 1-Adamantanol, 1-adamantanecarboxylic acid | β-Cyclodextrin | Formation of 2:2 inclusion adducts. nih.gov |

| 1,3-Adamantanedicarboxylic acid | β-Cyclodextrin | Formation of a 1:2 inclusion adduct. nih.gov |

First Principles Investigations on Crystal Properties

First principles investigations, which are based on quantum mechanics, can be used to predict the crystal structure and properties of solid materials. These methods can provide valuable information about the packing of molecules in the crystal lattice, the nature of intermolecular interactions, and the energetic stability of different polymorphs.

While specific first principles studies on the crystal structure of this compound are not documented in the available literature, studies on similar adamantane derivatives provide insights into the types of interactions that stabilize their crystal structures. Hirshfeld surface analysis of adamantane-linked 1,2,4-triazole derivatives has revealed the importance of C-H···O, C-H···N, C-H···S, and C-H···π interactions in their crystal packing. nih.gov Energy framework calculations have been used to quantify the pairwise interaction energies between molecules in the crystal, providing a deeper understanding of the forces that hold the crystal together. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-Adamantanediacetamide with high purity?

- Methodological Answer : Synthesis typically involves functionalization of the adamantane core. For purity control (>98%), recrystallization using polar aprotic solvents (e.g., DMF) or chromatography (HPLC) is recommended. Purity validation via GC or titration (as per supplier specifications) ensures compliance with research standards. Reference purity grades and melting points (234–237°C for 1,3-Adamantanediacetic acid) for quality assessment .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : Avoid contact with strong oxidizers and moisture. Use local exhaust ventilation during handling. Store in sealed containers at room temperature, protected from light. Stability tests under varying pH and temperature conditions (e.g., 4°C, 25°C) can confirm degradation thresholds. Refer to JIS Z 7253:2019 guidelines for technical precautions .

Q. Which spectroscopic techniques are most effective for characterizing adamantane derivatives?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm structural integrity, focusing on adamantane’s unique proton environments. FT-IR validates functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight. Cross-reference with literature data (e.g., CAS 17768-28-4 for related compounds) .

Advanced Research Questions

Q. How can researchers design experiments to assess the catalytic activity of this compound in supramolecular systems?

- Methodological Answer :

- Step 1 : Define variables (e.g., concentration, solvent polarity) using Design of Experiments (DoE) principles.

- Step 2 : Employ kinetic studies (UV-Vis spectroscopy) to monitor reaction rates.

- Step 3 : Compare results with adamantane dicarboxylic acid (CAS 39269-10-8) to evaluate structural influences on catalysis.

- Statistical Validation : Use ANOVA or t-tests to confirm significance (p < 0.05) .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine XRD for crystallographic data with computational modeling (DFT) to reconcile NMR/IR anomalies.

- Contradiction Analysis : Replicate experiments under controlled conditions (e.g., anhydrous vs. humid environments) to identify environmental interference. Document uncertainties in instrument calibration (e.g., ppm shifts in NMR) .

Q. How do steric and electronic properties of this compound influence its pharmacological interactions?

- Methodological Answer :

- In Silico Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., viral neuraminidase).

- In Vitro Assays : Use surface plasmon resonance (SPR) to measure kinetic constants (KD, kon/koff). Compare with adamantane-based antivirals (e.g., Amantadine HCl) to assess bioactivity trends .

Q. What statistical frameworks are optimal for validating large datasets in stability studies?

- Methodological Answer :

- Data Segmentation : Use principal component analysis (PCA) to identify outliers in degradation profiles.

- Regression Models : Apply Arrhenius kinetics to extrapolate shelf-life under accelerated storage conditions (40°C/75% RH). Report confidence intervals (95%) for degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.